molecular formula C17H13Cl4N3O2 B15180097 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- CAS No. 107659-45-0

1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Cat. No.: B15180097
CAS No.: 107659-45-0
M. Wt: 433.1 g/mol
InChI Key: PXKAVCFCMOQTOO-IRXDYDNUSA-N
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Description

1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichlorophenyl Groups: This can be achieved through electrophilic aromatic substitution reactions using chlorinated benzene derivatives.

    Coupling Reactions: The final step may involve coupling the triazole ring with the dichlorophenyl-substituted intermediates under specific conditions, such as the presence of catalysts or specific solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups or replace existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications as an antifungal or antibacterial agent, given the presence of the triazole ring.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific application. In a biological context, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain its potential antifungal activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Ketoconazole: Used in the treatment of fungal infections.

Uniqueness

1,2-Propanediol, 1,2-bis(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)- is unique due to its specific substitution pattern and stereochemistry, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

CAS No.

107659-45-0

Molecular Formula

C17H13Cl4N3O2

Molecular Weight

433.1 g/mol

IUPAC Name

(1S,2R)-1,2-bis(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C17H13Cl4N3O2/c18-10-1-3-12(14(20)5-10)16(25)17(26,7-24-9-22-8-23-24)13-4-2-11(19)6-15(13)21/h1-6,8-9,16,25-26H,7H2/t16-,17-/m0/s1

InChI Key

PXKAVCFCMOQTOO-IRXDYDNUSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@@H]([C@](CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)O

Origin of Product

United States

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